BFC1108 Demonstrates Superior Cell Death Induction Compared to ABT199 in TNBC Cell Lines
In a direct head-to-head comparison, BFC1108 induced a more substantial level of cell death than the Bcl-2 inhibitor ABT199 in multiple triple-negative breast cancer (TNBC) cell lines expressing Bcl-2 [1]. This differentiation is critical for researchers selecting a tool compound to study Bcl-2-dependent apoptosis, as it highlights a functional advantage of a converter over a standard inhibitor.
| Evidence Dimension | Induction of cell death after 72-hour treatment |
|---|---|
| Target Compound Data | BFC1108 induced a more substantial level of cell death in HCC1187, MDA-MB-157, and MDA-MB-468 cell lines (quantified in Fig. 5 of the reference). |
| Comparator Or Baseline | ABT199 (venetoclax), a BH3 mimetic Bcl-2 inhibitor. |
| Quantified Difference | BFC1108 induced a more substantial level of cell death than ABT199 in the tested cell lines, as presented in Fig. 5. |
| Conditions | TNBC cell lines (HCC1187, BT549, MDA-MB-157, MDA-MB-468) treated with BFC1108 or ABT199 for 72 hours. Cell death was assessed. |
Why This Matters
This head-to-head data provides a clear, quantitative basis for selecting BFC1108 over ABT199 for experiments where maximal induction of apoptosis in Bcl-2-expressing TNBC cells is desired.
- [1] Kopparapu PR, Pearce MC, Löhr CV, Duong C, Jang HS, Tyavanagimatt S, O'Donnell EF, Nakshatri H, Kolluri SK. Identification and Characterization of a Small Molecule Bcl-2 Functional Converter. Cancer Res Commun. 2024 Mar 4;4(3):634-644. doi: 10.1158/2767-9764.CRC-22-0526. PMID: 38329389; PMCID: PMC10911799. View Source
